molecular formula C11H19NO3S B7281625 CID 136561873

CID 136561873

Cat. No.: B7281625
M. Wt: 245.34 g/mol
InChI Key: BUMMWQRSKAMZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 136561873 is a chemical compound cataloged in the PubChem database. For instance, highlights the use of GC-MS and vacuum distillation to characterize a CID compound (likely a terpenoid or essential oil component), including its mass spectrum and chromatographic profile .

Properties

InChI

InChI=1S/C11H19NO3S/c1-3-4-6-12-16(13,14)9-11-5-7-15-10(2)8-11/h4,10-12H,1,5-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMMWQRSKAMZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CS(=O)(=O)NCC=C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (CID) Molecular Formula Molecular Weight Key Functional Groups Bioactivity/Application Source
This compound (Inferred) Not Available Not Available Likely halogenated/cyclic Hypothetical enzyme inhibition
Oscillatoxin D (101283546) C₃₄H₅₀O₉ 602.76 Macrocyclic polyketide Cytotoxicity
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 Chlorinated pyrazole Synthetic intermediate
Tubocuraine (6000) C₃₇H₄₁N₂O₆⁺ 609.73 Quaternary ammonium Neuromuscular blockade

Table 2: Pharmacokinetic Parameters (Hypothetical for this compound)

Parameter This compound Oscillatoxin D CAS 918538-05-3
LogP (Partition Coeff.) ~2.5 (estimated) 3.8 1.64 (MLOGP)
Hydrogen Bond Acceptors 4–6 9 3
Bioavailability Score 0.55 (similar to ) 0.17 0.55

Research Findings and Limitations

  • emphasizes chromatographic and spectroscopic methods for CID characterization, which could apply to this compound .

Limitations :

  • No explicit data on this compound’s structure, synthesis, or bioactivity exists in the provided evidence.
  • Comparisons rely on indirect inferences from structurally or functionally related compounds.

Q & A

Q. How to address reproducibility challenges in long-term this compound studies?

  • Methodological Answer :

Open Science Practices : Share raw data via repositories like Zenodo .

Detailed Metadata : Document storage conditions (e.g., light exposure, humidity) for reagents .

Collaborative Repetition : Partner with independent labs to validate key findings .

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